molecular formula C11H11ClN2 B13064286 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine

Cat. No.: B13064286
M. Wt: 206.67 g/mol
InChI Key: GUYZKVGQKFYUBH-QHHAFSJGSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine is a chemical compound characterized by its unique structure, which includes an indole ring substituted with a 3-chloroprop-2-en-1-yl group at the nitrogen atom and an amine group at the 4-position

Preparation Methods

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with indole and 3-chloroprop-2-en-1-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, facilitating nucleophilic substitution.

    Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indoles and amines.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine and 1-(3-Chloroprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine share structural similarities.

    Uniqueness: The presence of the indole ring and the specific substitution pattern confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]indol-4-amine

InChI

InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1-6,8H,7,13H2/b6-2+

InChI Key

GUYZKVGQKFYUBH-QHHAFSJGSA-N

Isomeric SMILES

C1=CC(=C2C=CN(C2=C1)C/C=C/Cl)N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC=CCl)N

Origin of Product

United States

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